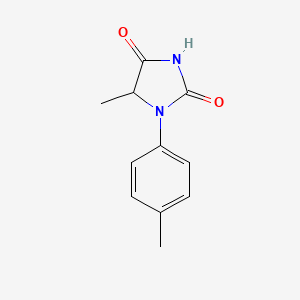![molecular formula C21H18N2O4 B2651654 phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate CAS No. 941944-95-2](/img/structure/B2651654.png)
phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with the molecular formula C21H18N2O4 and a molecular weight of 362.385 g/mol, is known for its unique structure that combines a furan ring, a tetrahydroquinoline moiety, and a carbamate group.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and catalysts like tin or indium triflate to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the quality of the final product .
化学反应分析
Types of Reactions
Phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
科学研究应用
Phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and tetrahydroquinoline moiety play crucial roles in binding to these targets, while the carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity . The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity .
相似化合物的比较
Similar Compounds
Phenyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the furan and tetrahydroquinoline moieties.
Furan-2-carbonyl chloride: A precursor used in the synthesis of various furan derivatives.
Tetrahydroquinoline derivatives: Compounds with similar structural features but different functional groups
Uniqueness
Phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and a carbamate group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a valuable compound in various fields of research.
属性
IUPAC Name |
phenyl N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20(19-9-5-13-26-19)23-12-4-6-15-10-11-16(14-18(15)23)22-21(25)27-17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUBNFWIZYKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)
![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)
![N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651573.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)
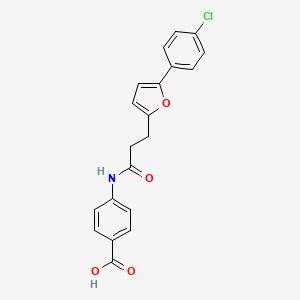
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)
![2-[2,2-Difluoroethyl-[[4-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2651581.png)
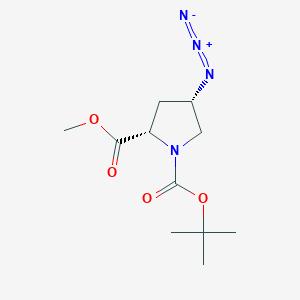
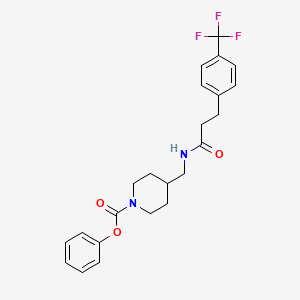
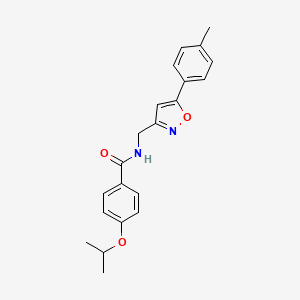
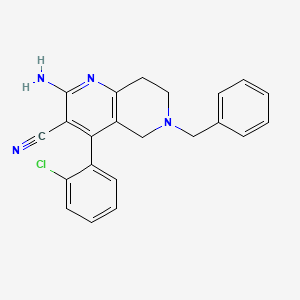
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
![N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)
